4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
CAS No.: 1186311-03-4
Cat. No.: VC2664479
Molecular Formula: C17H28N2OSi
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1186311-03-4 |
|---|---|
| Molecular Formula | C17H28N2OSi |
| Molecular Weight | 304.5 g/mol |
| IUPAC Name | (4-methoxypyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3 |
| Standard InChI Key | YIDOPMFGWASYLK-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC |
Introduction
Chemical Identity and Structure
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine features a bicyclic heterocyclic core with strategic functional group placement. The pyrrolo[2,3-c]pyridine scaffold consists of a pyrrole ring fused with a pyridine ring, creating a versatile framework for various chemical applications.
Identification Parameters
The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1186311-03-4 |
| Molecular Formula | C₁₇H₂₈N₂OSi |
| Molecular Weight | 304.50 g/mol |
| IUPAC Name | (4-methoxypyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane |
| PubChem Substance ID | 329772011 |
| MDL Number | MFCD12922775 |
Structural Characteristics
The key structural elements include:
-
A pyrrolo[2,3-c]pyridine core serving as the foundation
-
A methoxy group (-OCH₃) at position 4, enhancing solubility and modifying electronic properties
-
A bulky triisopropylsilyl group at position 1, providing protection for the pyrrole nitrogen
-
A bicyclic arrangement with specific nitrogen positioning that distinguishes it from isomeric compounds
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is influenced by several structural features:
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques, with the following identifiers providing structural confirmation:
| Spectroscopic Parameter | Value |
|---|---|
| SMILES Notation | COc1cncc2n(ccc12)Si(C(C)C)C(C)C |
| InChI | 1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3 |
| InChI Key | YIDOPMFGWASYLK-UHFFFAOYSA-N |
Synthesis Methodologies
Related Synthetic Precedents
Insights into potential synthetic routes can be drawn from related compounds:
The synthesis of pyrrolo[2,3-c]quinoline alkaloids, such as trigonoine B, involves electrocyclization of 2-(pyrrol-3-yl)benzene containing a carbodiimide moiety as a 2-azahexatriene system. Similar approaches could potentially be adapted for pyrrolo[2,3-c]pyridine synthesis with appropriate modifications .
Key Synthetic Considerations
Important factors in the synthesis include:
-
Selection of appropriate protecting groups for selective functionalization
-
Control of regioselectivity during core formation
-
Optimization of reaction conditions to enhance yield and purity
Applications in Chemical Research
Role in Synthetic Chemistry
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine serves various purposes in synthetic organic chemistry:
-
As a protected intermediate in multi-step syntheses
-
As a building block for more complex heterocyclic compounds
-
As a model compound for studying reactivity patterns of the pyrrolo[2,3-c]pyridine scaffold
Materials Science Possibilities
The unique structural features suggest potential applications in materials science:
-
The silyl group may facilitate cross-linking or polymerization reactions
-
The heterocyclic system could contribute to electronic or optical properties in specialized materials
-
The compound could serve as a precursor for functionally modified materials
| Safety Parameter | Classification |
|---|---|
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| WGK Germany | WGK 3 (Severe hazard to waters) |
| Flash Point | Not applicable |
| Supplier | Catalog Number | Package Size | Price (USD) | Notes |
|---|---|---|---|---|
| Crescent Chemical | MS-ADE001010-1G | 1 gram | $1,108.80 | Standard research grade |
| Sigma-Aldrich | ADE001010-1G | 1 gram | Not specified | 6-8 week delivery time |
| Calpac Lab | ALA-M166281-1g | 1 gram | Not specified | 5-day delivery time |
| Cymit Quimica | 3D-LXB31103 | 1 gram | Discontinued | Previously available |
Supply Chain Considerations
When sourcing this compound, researchers should consider:
-
Lead times vary significantly between suppliers (from 5 days to 8 weeks)
-
Pricing is relatively high ($1,108.80 per gram at Crescent Chemical), reflecting its specialized nature
-
Purity specifications (typically minimum 95% for research-grade chemicals)
Comparative Analysis with Related Compounds
Structural Analogs
4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine belongs to a family of related compounds with subtle structural variations:
| Compound | CAS Number | Key Structural Distinction |
|---|---|---|
| 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine | 1186311-03-4 | Reference compound |
| 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 944936-26-9 | Different position of nitrogen in the bicyclic system |
| 4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo derivatives | Various | Different substituent at position 4 |
The position of the nitrogen in the bicyclic system (2,3-b vs. 2,3-c) represents a critical structural difference that affects the electronic properties and potential applications of these compounds .
Structure-Property Relationships
The structural variations among these compounds lead to differences in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume